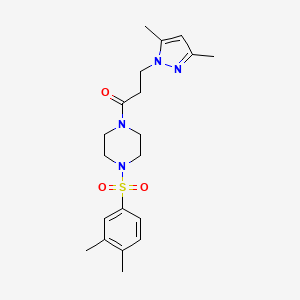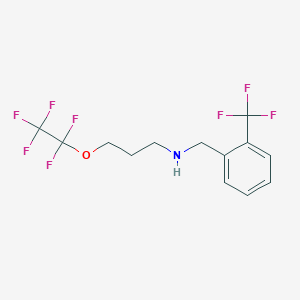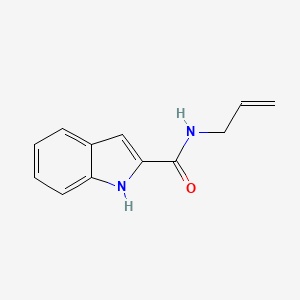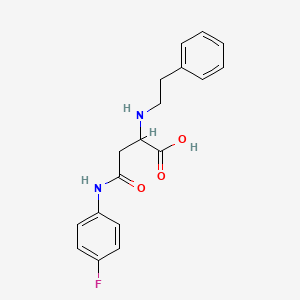
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorophenyl group, an amino group, and a butanoic acid moiety, making it a versatile molecule for studying chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration is performed to introduce a nitro group, which is subsequently reduced to an amino group.
Amidation: The amino group is then reacted with a suitable carboxylic acid derivative to form an amide bond.
Coupling Reaction: The intermediate is coupled with a phenethylamine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or halides.
Wissenschaftliche Forschungsanwendungen
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The fluorophenyl group can enhance binding affinity and specificity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenylamino)butanoic acid: Lacks the phenethyl group, which may alter its biological activity.
4-((4-Chlorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid: Substitution of fluorine with chlorine can affect the compound’s reactivity and interactions.
4-((4-Methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid: The presence of a methyl group instead of fluorine can change the compound’s physical and chemical properties.
Uniqueness
4-((4-Fluorophenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological interactions. The combination of the fluorophenyl and phenethyl groups provides a distinct profile that can be exploited in various research applications.
Eigenschaften
Molekularformel |
C18H19FN2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-(4-fluoroanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C18H19FN2O3/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(23)24)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
UZYVWWHPUWIZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)



![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)
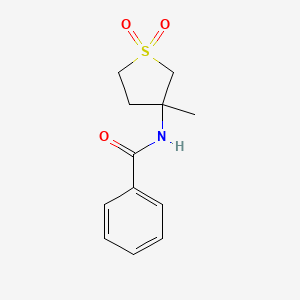

![3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)
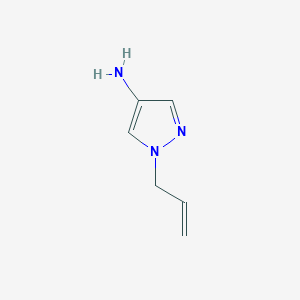
amine](/img/structure/B12119906.png)
